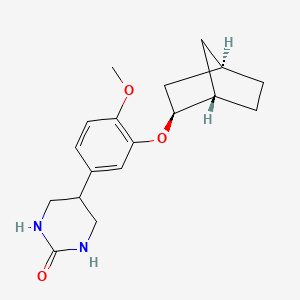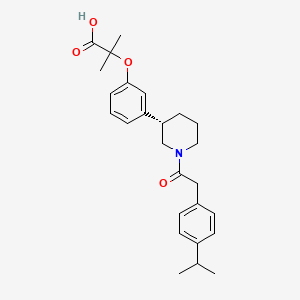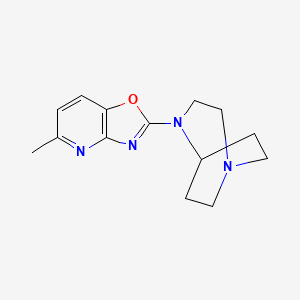
CS 722
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exerts its muscle relaxant action by affecting both the supraspinal structure and the spinal cord . This compound is particularly advantageous for the treatment of spasticity and rehabilitation of patients with brain and spinal cord disorders, such as stroke, head injury, and spinal cord injury, due to its low possibility of eliciting adverse effects like drowsiness .
Preparation Methods
The synthesis of CS-722 involves several stepsThe specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Scientific Research Applications
CS-722 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving muscle relaxants and their mechanisms of action.
Biology: CS-722 is used to study the effects of muscle relaxants on neuronal activity and synaptic transmission.
Medicine: The compound is investigated for its potential therapeutic applications in treating spasticity and other muscle-related disorders.
Industry: CS-722 is used in the development of new muscle relaxants and related pharmaceuticals.
Mechanism of Action
CS-722 exerts its effects by preferentially enhancing inhibitory synaptic transmission in the ventral horn neurons of the spinal cord. It reduces voltage-gated sodium currents and shifts the sodium channel inactivation curve to more negative membrane potentials, similar to the effects of local anesthetics . Additionally, CS-722 reduces paired pulse facilitation of gamma-aminobutyric acid (GABA)-mediated inhibitory postsynaptic currents, suggesting its action on the presynaptic terminal .
Comparison with Similar Compounds
CS-722 is unique in its ability to preferentially enhance inhibitory synaptic transmission without significantly affecting excitatory synaptic transmission. Similar compounds include:
Baclofen: Another centrally acting muscle relaxant that acts on GABA receptors.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Diazepam: A benzodiazepine that enhances the effect of GABA at the GABA-A receptor.
CS-722 stands out due to its specific action on the presynaptic terminal and its minimal side effects compared to other muscle relaxants .
Properties
CAS No. |
144886-17-9 |
|---|---|
Molecular Formula |
C16H20Cl2N2O4 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one;hydrochloride |
InChI |
InChI=1S/C16H19ClN2O4.ClH/c17-14-15(12-4-2-1-3-5-12)23-19(16(14)21)11-13(20)10-18-6-8-22-9-7-18;/h1-5,13,20H,6-11H2;1H/t13-;/m1./s1 |
InChI Key |
KIWUOCZHZROUNT-BTQNPOSSSA-N |
SMILES |
C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |
Isomeric SMILES |
C1COCCN1C[C@H](CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |
Canonical SMILES |
C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
144886-17-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one CS 722 CS-722 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate](/img/structure/B1669565.png)













